
3'-Épi Empagliflozine
Vue d'ensemble
Description
Empagliflozin impurity.
Applications De Recherche Scientifique
1. Traitement du diabète de type 2 (DT2) L'Empagliflozine est un inhibiteur oral du co-transporteur sodium-glucose 2 (SGLT2) qui augmente l'excrétion urinaire du glucose, contribuant à une meilleure maîtrise glycémique, un meilleur métabolisme du glucose, une réduction de la glucotoxicité et une résistance à l'insuline {svg_1}. Il abaisse efficacement la glycémie à jeun, la glycémie postprandiale, les niveaux moyens de glucose quotidien et l'hémoglobine glyquée A 1C (HbA 1C) chez les patients atteints de DT2 {svg_2}.
Réduction du poids chez les patients atteints de DT2
L'Empagliflozine entraîne également une réduction de poids significative chez les patients atteints de DT2, ce qui est bénéfique pour la gestion de la maladie {svg_3}.
Traitement de l'insuffisance cardiaque (IC)
L'Empagliflozine s'est avérée être une avancée dans le traitement de l'insuffisance cardiaque (IC). Il a été démontré qu'il réduisait les hospitalisations pour IC et le nombre de décès dus à des causes cardiovasculaires {svg_4}.
Effets néphroprotecteurs
L'Empagliflozine a démontré un effet néphroprotecteur. Il réduit l'incidence des événements rénaux, y compris la mort due à des causes rénales, ainsi que le risque d'insuffisance rénale terminale {svg_5}.
5. Utilisation chez les patients atteints de maladie rénale chronique (MRC) L'étude EMPA-KIDNEY a montré que l'Empagliflozine a des effets salutaires sur la fonction rénale et la mortalité CV chez les patients atteints de MRC, avec ou sans DM, déjà traités par des doses appropriées d'IEC/ARA {svg_6}.
6. Utilisation dans l'insuffisance cardiaque décompensée aiguë (ICDA) L'étude EMPAG-HF a montré que l'ajout précoce d'Empagliflozine à la thérapie diurétique standard augmente la production d'urine sans affecter la fonction rénale chez les patients atteints d'insuffisance cardiaque décompensée aiguë {svg_7}.
Applications pharmacocinétiques
Des recherches ont été menées pour développer et valider une méthode analytique simple pour déterminer les niveaux d'Empagliflozine dans les fluides biologiques et pour évaluer plus en profondeur l'impact du jus de pamplemousse sur la pharmacocinétique de l'Empagliflozine chez le rat {svg_8}.
Médicament anticancéreux potentiel
Des recherches sont en cours sur l'utilisation potentielle de l'Empagliflozine comme médicament anticancéreux {svg_9}.
Mécanisme D'action
Target of Action
Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the transporter primarily responsible for the reabsorption of glucose in the kidney . It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus .
Mode of Action
Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . It has a relatively long duration of action requiring only once-daily dosing . The effects of empagliflozin in heart failure with preserved ejection fraction (HFpEF) appeared to be predominantly mediated by inhibition of NHE1 (Na+/H+ exchanger 1) , with SGLT2 playing a less prominent role .
Biochemical Pathways
Empagliflozin’s pharmacological action mainly affects cardiomyocyte oxidative stress modulation, and greatly influences cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also modulates the PI3K/AKT/P21 signaling pathway in the senescent liver .
Pharmacokinetics
Following single and multiple oral doses, empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours, before showing a biphasic decline . The mean terminal half-life ranged from 10.3 to 18.8 hours in multiple-dose studies . Oral clearance at steady state was similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time .
Result of Action
Empagliflozin could reverse 59% of the protein alterations found in HFpEF . It ameliorates myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .
Analyse Biochimique
Biochemical Properties
3’-Epi Empagliflozin interacts with the SGLT2 transporter, which is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting this co-transport, 3’-Epi Empagliflozin allows for a marked increase in glucosuria and decrease in blood glucose levels .
Cellular Effects
3’-Epi Empagliflozin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against heart failure with preserved ejection fraction partly by inhibiting the senescence-associated STAT1–STING axis . It also increases urine output without affecting renal function in patients with acute decompensated heart failure .
Molecular Mechanism
The molecular mechanism of 3’-Epi Empagliflozin involves its binding to the SGLT2 transporter, inhibiting the co-transport of sodium and glucose out of the filtrate in the kidneys . This leads to increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Epi Empagliflozin have been observed to change over time. For instance, in a study on patients with ST-elevation myocardial infarction undergoing primary PCI, empagliflozin treatment resulted in a significant increase in left ventricular ejection fraction 40 days after primary PCI .
Dosage Effects in Animal Models
In animal models, the effects of 3’-Epi Empagliflozin have been found to vary with different dosages. For instance, in a study on the cardioprotective mechanisms of SGLT2 inhibitors, empagliflozin was found to improve ventricular dilatation and ejection fraction reduction in diabetic hearts .
Metabolic Pathways
3’-Epi Empagliflozin is involved in the metabolic pathway of glucose reabsorption in the kidneys. It inhibits the SGLT2 transporter, which mediates the majority of glucose reabsorption by the kidney . This leads to increased urinary glucose excretion and improved glycemic control .
Transport and Distribution
3’-Epi Empagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 transporter . By inhibiting this transporter, it affects the localization and accumulation of glucose within the cells .
Subcellular Localization
The subcellular localization of 3’-Epi Empagliflozin is primarily at the SGLT2 transporter located on the apical membrane of cells in the early proximal tubule of the kidneys . This is where it exerts its effects, leading to increased urinary glucose excretion and improved glycemic control .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-VUOLKEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113221 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-43-9 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-epi Empagliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPI EMPAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


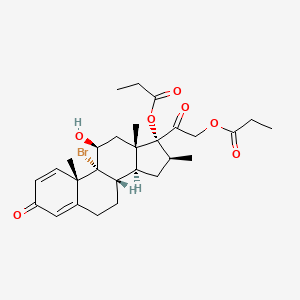
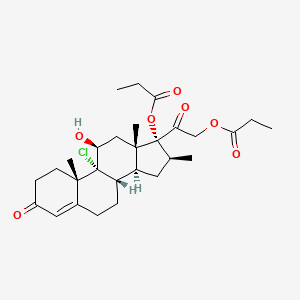
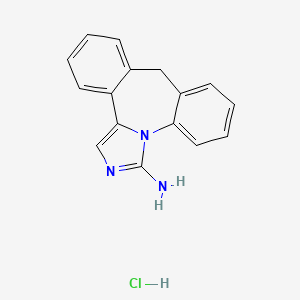
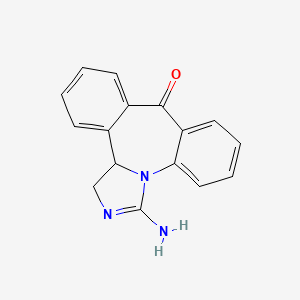
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
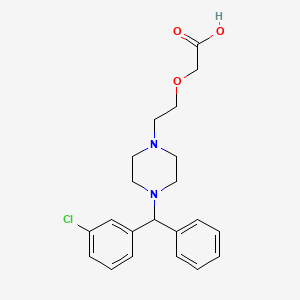
![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

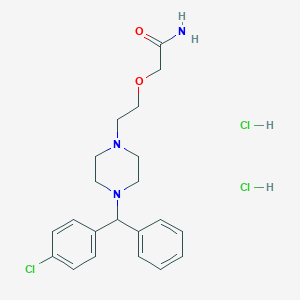

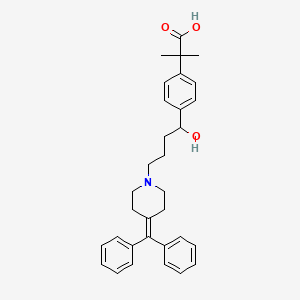
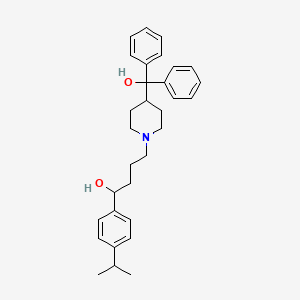
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
